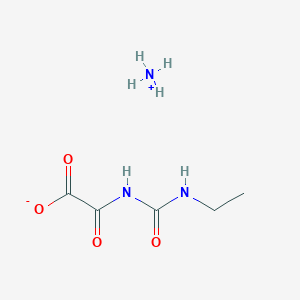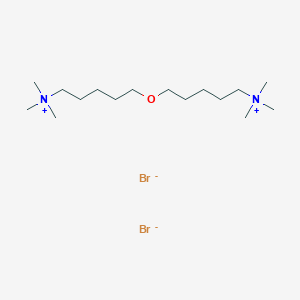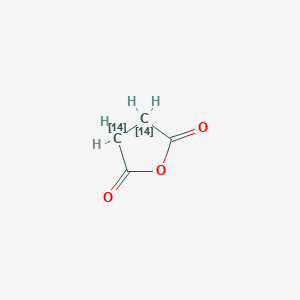
Succinic anhydride-2,3-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Succinic anhydride-2,3-14C is a radioactive compound that is used in scientific research for various purposes. It is a derivative of succinic acid, which is a dicarboxylic acid that is found in many living organisms. The radioactive isotope 14C is used in this compound to track the movement of the molecule in biological systems.
作用機序
The mechanism of action of succinic anhydride-2,3-14C is based on its ability to incorporate into biological molecules and track their movement. The radioactive isotope emits beta particles, which can be detected using specialized equipment. This allows researchers to track the molecule in real-time and observe its behavior in biological systems.
生化学的および生理学的効果
Succinic anhydride-2,3-14C does not have any direct biochemical or physiological effects on living organisms. It is used solely for tracking purposes and does not interact with biological systems in any significant way.
実験室実験の利点と制限
The main advantage of using succinic anhydride-2,3-14C in lab experiments is its ability to track the movement of molecules in biological systems. This provides valuable insights into the mechanisms of action of various compounds and can help researchers develop new drugs and therapies. However, there are also some limitations to using this compound. It is radioactive, which means that it requires specialized handling and disposal procedures. It is also relatively expensive, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for the use of succinic anhydride-2,3-14C in scientific research. One area of interest is the study of metabolic pathways and the movement of molecules in living organisms. This could lead to the development of new drugs and therapies that target specific metabolic pathways. Another area of interest is the study of protein-protein interactions and the movement of proteins within cells. This could provide valuable insights into the mechanisms of action of various diseases and could lead to the development of new treatments. Finally, there is also potential for the use of succinic anhydride-2,3-14C in the study of environmental systems, such as the movement of pollutants in soil and water systems.
合成法
The synthesis of succinic anhydride-2,3-14C involves the reaction of succinic acid with radioactive carbon dioxide. The process is carried out under controlled conditions to ensure the purity and stability of the compound. The radioactive isotope is incorporated into the molecule during the synthesis process, resulting in a compound that can be used for tracking purposes.
科学的研究の応用
Succinic anhydride-2,3-14C is used in a variety of scientific research applications. It is commonly used in the study of metabolic pathways and the movement of molecules in biological systems. The radioactive isotope allows researchers to track the movement of the molecule in vivo and in vitro, providing valuable insights into the mechanisms of action of various compounds.
特性
CAS番号 |
103869-75-6 |
|---|---|
製品名 |
Succinic anhydride-2,3-14C |
分子式 |
C4H4O3 |
分子量 |
104.06 g/mol |
IUPAC名 |
(3,4-14C2)oxolane-2,5-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |
InChIキー |
RINCXYDBBGOEEQ-XPULMUKRSA-N |
異性体SMILES |
[14CH2]1[14CH2]C(=O)OC1=O |
SMILES |
C1CC(=O)OC1=O |
正規SMILES |
C1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



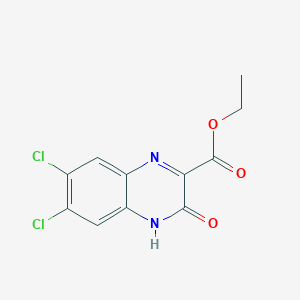
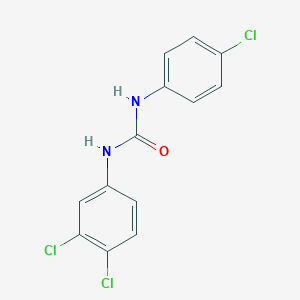
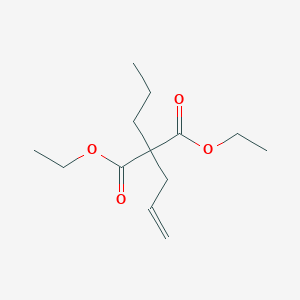
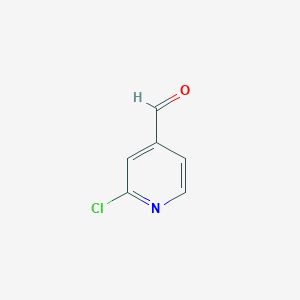
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
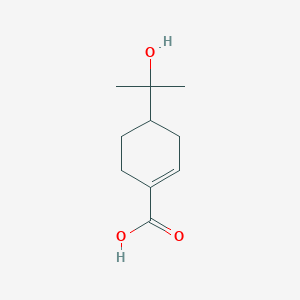
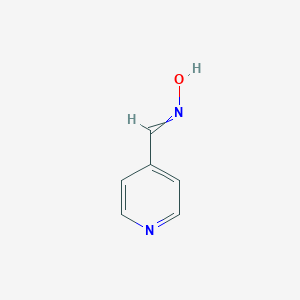
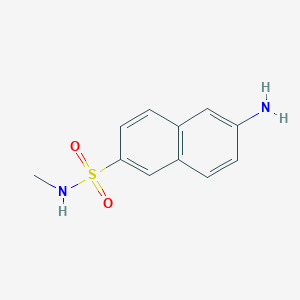
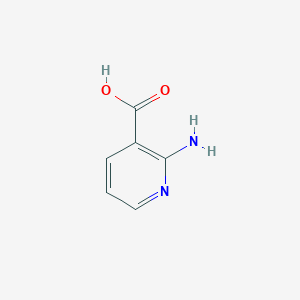
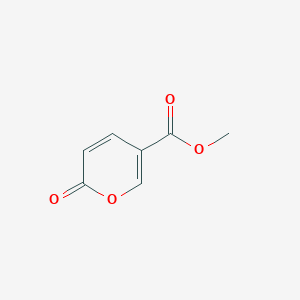
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)
![[(1R)-(endo,anti)]-(+)-3-Bromocamphor-8-sulfonic acid ammonium salt](/img/structure/B27932.png)
